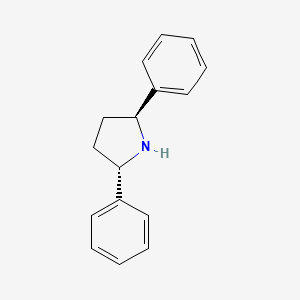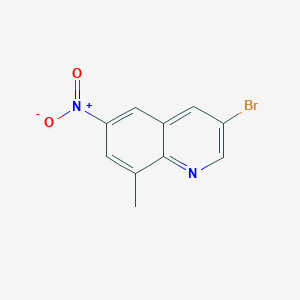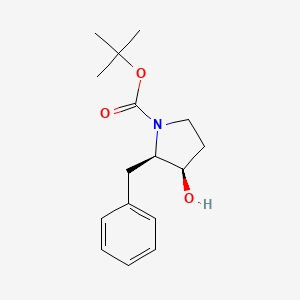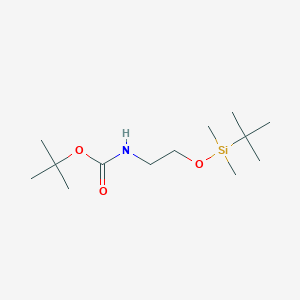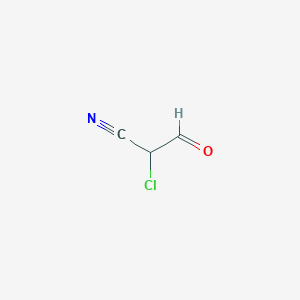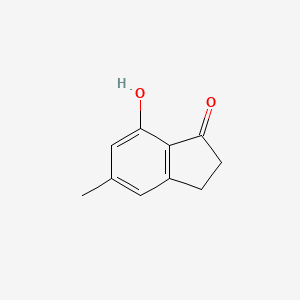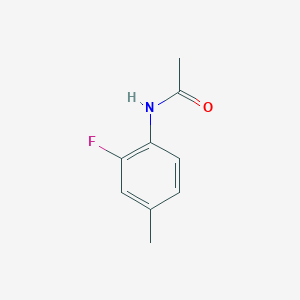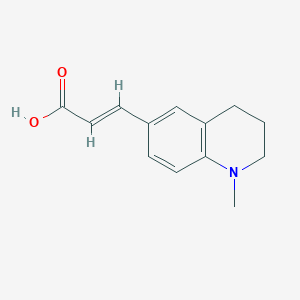
(2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The core structure of 1-Methyl-1,2,3,4-tetrahydroquinoline can be synthesized through the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of the Prop-2-enoic Acid Moiety: The prop-2-enoic acid group can be introduced through a Heck reaction, where the tetrahydroquinoline derivative is coupled with an appropriate acrylate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
(2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C
Substitution: Cl2, Br2, NaOH
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced tetrahydroquinoline derivatives
Substitution: Halogenated quinoline derivatives
科学研究应用
(2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid has several applications in scientific research:
作用机制
The mechanism of action of (2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydroquinoline
- 6-Methyl-1,2,3,4-tetrahydroquinoline
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
(2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid is unique due to the presence of the prop-2-enoic acid moiety, which imparts distinct chemical reactivity and potential biological activities compared to other tetrahydroquinoline derivatives .
属性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
(E)-3-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H15NO2/c1-14-8-2-3-11-9-10(4-6-12(11)14)5-7-13(15)16/h4-7,9H,2-3,8H2,1H3,(H,15,16)/b7-5+ |
InChI 键 |
PCWGKTAQBXMCJP-FNORWQNLSA-N |
手性 SMILES |
CN1CCCC2=C1C=CC(=C2)/C=C/C(=O)O |
规范 SMILES |
CN1CCCC2=C1C=CC(=C2)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


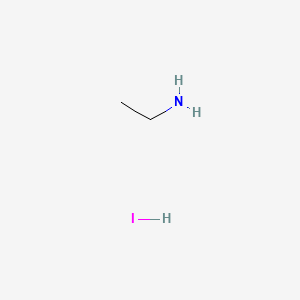
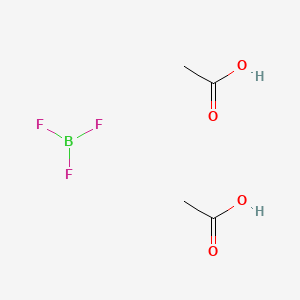
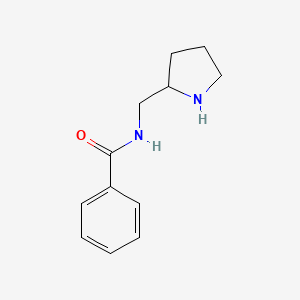
![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)
